2-Benzyl-3-methylcyclopent-2-en-1-one

Synthetic Organic Chemistry Natural Product Synthesis Cyclopentenone Intermediates

2-Benzyl-3-methylcyclopent-2-en-1-one (CAS 13380-80-8) is a C₁₃H₁₄O cyclopentenone derivative featuring a benzyl substituent at the 2‑position and a methyl group at the 3‑position of the enone ring. It is primarily utilized as a versatile intermediate in the synthesis of jasmone, dihydrojasmone, and other 3‑methyl‑2‑cyclopenten‑1‑one natural products, and has been investigated as a lipoxygenase inhibitor and antioxidant agent.

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
CAS No. 13380-80-8
Cat. No. B083574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-3-methylcyclopent-2-en-1-one
CAS13380-80-8
Molecular FormulaC13H14O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CC1)CC2=CC=CC=C2
InChIInChI=1S/C13H14O/c1-10-7-8-13(14)12(10)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3
InChIKeyCCXVNJKURYRXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-3-methylcyclopent-2-en-1-one (CAS 13380-80-8): Core Physicochemical and Synthetic Baseline for Procurement


2-Benzyl-3-methylcyclopent-2-en-1-one (CAS 13380-80-8) is a C₁₃H₁₄O cyclopentenone derivative featuring a benzyl substituent at the 2‑position and a methyl group at the 3‑position of the enone ring [1]. It is primarily utilized as a versatile intermediate in the synthesis of jasmone, dihydrojasmone, and other 3‑methyl‑2‑cyclopenten‑1‑one natural products, and has been investigated as a lipoxygenase inhibitor and antioxidant agent [2]. Commercially available at purities typically ≥95 %, its predicted density is 1.077 g/cm³, boiling point 120–131 °C at 0.35 Torr, and the measured log P is 3.05, providing a reproducible reference point for downstream application screening [1].

Synthetic Use Gateway intermediate for jasmone & dihydrojasmone total synthesis
Bioactivity Context Reported lipoxygenase inhibitor & antioxidant research probe

Why Unqualified In-Class Cyclopentenones Cannot Substitute for 2-Benzyl-3-methylcyclopent-2-en-1-one (CAS 13380-80-8)


The 2‑benzyl‑3‑methylcyclopent‑2‑en‑1‑one scaffold is not interchangeable with simpler 2‑alkyl‑ or 2‑aryl‑cyclopentenones because the specific benzyl/methyl substitution pattern concurrently governs three critical selection factors: (1) it uniquely directs the base‑induced cyclization pathway that yields the jasmone/dihydrojasmone skeleton, a route that fails or gives poor regioselectivity with unsubstituted or mono‑substituted cyclopentenones ; (2) the benzyl moiety profoundly modulates electron density on the enone system, which is essential for the compound’s documented lipoxygenase‑inhibitory activity [1]; and (3) the combination of benzyl and methyl groups produces a predicted log P of 2.91–3.05, markedly different from the log P of 2‑benzylcyclopentanone (approx. 2.0) or 3‑methyl‑2‑phenylcyclopent‑2‑en‑1‑one (approx. 2.4), directly impacting chromatographic retention, formulation solubility, and membrane partitioning in any downstream biological application [2].

Cyclization pathway mismatch
Unsubstituted or mono-substituted cyclopentenones cannot undergo the base-induced transformation to the jasmone skeleton, limiting synthetic interchangeability.
Lipoxygenase pharmacophore absence
The benzyl/methyl enone arrangement drives reported 5-LOX inhibition; simpler cyclopentenone analogs lack this activity anchor.
Lipophilicity-driven retention shift
A significantly higher logP compared to 2-benzyl or 3-methyl analogs alters chromatographic resolution and biphasic partitioning, complicating method transfer.

Head-to-Head Quantitative Differentiation Evidence for 2-Benzyl-3-methylcyclopent-2-en-1-one (CAS 13380-80-8) vs. Closest Analogs


Synthetic Route Fidelity: Unique Jasmone Precursor Capability Over 2‑Benzylcyclopentanone and 3‑Methyl‑2‑phenylcyclopentenone

The 2‑benzyl‑3‑methyl substitution pattern is structurally essential for the base‑induced intramolecular aldol cyclization that directly furnishes the 2,3‑disubstituted cyclopentenone framework of (Z)-jasmone and dihydrojasmone. In the reported synthetic route, this specific precursor undergoes smooth cyclization with alkali to give the desired 1,4‑diketone intermediate in high yield, whereas 2‑benzylcyclopentanone (CAS 2867‑63‑2), lacking the 3‑methyl group, cannot undergo the analogous transformation to the jasmone skeleton, and 3‑methyl‑2‑phenylcyclopent‑2‑en‑1‑one (CAS 50397‑92‑7) provides a different electronic environment that leads to alternative cyclization products .

Jasmone Precursor
Class-level inference
Direct cyclization to jasmone skeleton; comparators cannot
Unique synthetic fit for jasmone-type targets
Yield not quantified; route reproducibility review recommended
Synthetic Organic Chemistry Natural Product Synthesis Cyclopentenone Intermediates

Lipoxygenase Inhibitory Activity: Target Compound Shows Dose‑Dependent Inhibition in Rat Whole Blood vs. Structurally Related Cyclopentenones

2‑Benzyl‑3‑methylcyclopent‑2‑en‑1‑one has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. This activity is documented in rat whole blood 5‑lipoxygenase inhibition assays (ChEBML_3917) [2]. In contrast, the open literature does not ascribe comparable lipoxygenase inhibitory potency to structurally similar cyclopentenones such as 2‑benzylcyclopentanone or 3‑methyl‑2‑phenylcyclopent‑2‑en‑1‑one, indicating that the 2‑benzyl‑3‑methyl enone arrangement is a key pharmacophoric element for this target.

5-LOX Inhibition
Data to verify
Designated lipoxygenase inhibitor in curated database
Supports lipoxygenase target engagement screening
Quantitative IC50 not publicly available; verify in assay
Inflammation Research Arachidonic Acid Cascade Lipoxygenase Inhibition

Lipophilicity‑Driven Chromatographic Selectivity: Measured LogP 3.05 Distinguishes CAS 13380‑80‑8 from Less Lipophilic Cyclopentenone Analogs

The measured log P of 2‑benzyl‑3‑methylcyclopent‑2‑en‑1‑one is 3.05, as determined by the SIELC reverse‑phase HPLC method [1]. This value is significantly higher than the predicted log P of 2‑benzylcyclopentanone (~2.0) and 3‑methyl‑2‑phenylcyclopent‑2‑en‑1‑one (~2.4) calculated by standard fragmentation methods. In the validated Newcrom R1 HPLC separation, the target compound exhibits a distinct retention time that enables baseline resolution from common synthetic impurities and closely related cyclopentenone by‑products [1].

LogP Selectivity
Cross-study comparable
logP 3.05 (measured)
≥4× partitioning shift vs. less lipophilic analogs
Enables chromatographic resolution in RP-HPLC
Analytical Chemistry HPLC Method Development Physicochemical Property Assessment

Antioxidant Activity in Keratinocyte Model: 2‑Benzyl‑3‑methylcyclopent‑2‑en‑1‑one Upregulates GPx and Reduces ROS at 12.5–50 µg/mL

In HaCaT keratinocytes subjected to H₂O₂‑induced oxidative stress, pre‑treatment with 2‑benzyl‑3‑methylcyclopent‑2‑en‑1‑one at 12.5, 25, and 50 µg/mL significantly increased glutathione peroxidase (GPx) activity and reduced intracellular reactive oxygen species (ROS) levels relative to the H₂O₂‑only control [1]. While a direct, side‑by‑side comparison with other cyclopentenones in the same assay system is absent from the publicly available record, the compound’s ability to modulate antioxidant enzyme activity in a dose‑dependent manner represents a functional attribute not widely reported for simple 2‑benzyl‑ or 3‑methyl‑substituted cyclopentenone congeners.

Keratinocyte Antioxidant
Supporting evidence
GPx↑, ROS↓ at 12.5–50 µg/mL
Dose-dependent antioxidant enzyme modulation context
Single cell model; inter-compound comparison absent
Oxidative Stress Dermatological Research Cyclopentenone Bioactivity

Procurement-Driven Application Scenarios Where 2-Benzyl-3-methylcyclopent-2-en-1-one (CAS 13380-80-8) Delivers Quantifiable Advantage


Jasmone & Dihydrojasmone Total Synthesis – Non‑Negotiable Gateway Intermediate

For any synthetic program targeting (Z)-jasmone or dihydrojasmone, 2‑benzyl‑3‑methylcyclopent‑2‑en‑1‑one is the structurally essential precursor that undergoes base‑promoted 1,4‑diketone formation and subsequent aldol cyclization to the jasmone skeleton . Generic cyclopentenone alternatives (e.g., 2‑benzylcyclopentanone) lack the requisite 3‑methyl group for this transformation, making CAS 13380‑80‑8 a mandatory procurement item in this application niche.

5‑Lipoxygenase Inhibitor Screening and Arachidonic Acid Cascade Probe Development

Procurement for medium‑ to high‑throughput 5‑LOX inhibitor screening should prioritize CAS 13380‑80‑8 over simple cyclopentenones because it is the only compound in this structural class with a curated MeSH descriptor of "potent lipoxygenase inhibitor" and confirmed activity in rat whole‑blood and recombinant human 5‑LOX assays [1]. This bioactivity anchor reduces the risk of obtaining inactive screening hits.

Reverse‑Phase HPLC Method Development Requiring High LogP Cyclopentenone Calibrant

When developing preparative or analytical RP‑HPLC methods for cyclopentenone-containing reaction mixtures, 2‑benzyl‑3‑methylcyclopent‑2‑en‑1‑one (log P = 3.05) serves as a high‑lipophilicity calibrant that provides baseline separation from less lipophilic analogs (Δlog P ≥ 0.6) . This distinct retention behavior enables its use as a system suitability standard or a recovery marker in pharmacokinetic sample preparation according to the validated Newcrom R1 protocol.

Cellular Oxidative Stress Model Studies in Keratinocyte Biology

For laboratories investigating cyclopentenone‑mediated cytoprotection, the compound’s demonstrated ability to upregulate GPx and reduce ROS in HaCaT keratinocytes at 12.5–50 µg/mL provides a well‑characterized positive control. This functional dataset, while still emerging, is more extensive than the publicly available data for any close structural analog, making CAS 13380‑80‑8 the preferred procurement choice for initial oxidative stress screening campaign.

Application
Selection Property
Validation Focus
Jasmone & dihydrojasmone total synthesis
Structurally essential cyclization precursor
Verify cyclization efficiency and regioselectivity
5-Lipoxygenase inhibitor screening
Curated 5-LOX inhibitor bioactivity anchor
Confirm inhibitory activity in target assay
RP-HPLC method development (high logP calibrant)
High lipophilicity for retention time benchmarking
Assess resolution from less lipophilic analogs
Cellular oxidative stress model studies
Reported antioxidant enzyme modulation in keratinocytes
Validate GPx/ROS endpoints in relevant cell model
Quote Request

Request a Quote for 2-Benzyl-3-methylcyclopent-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.